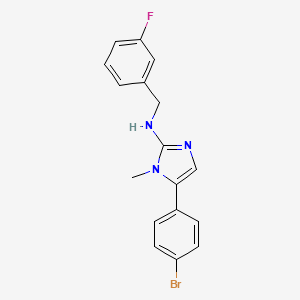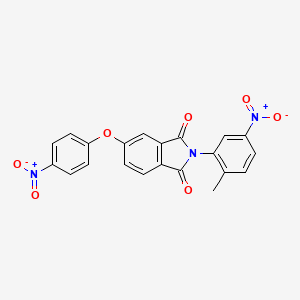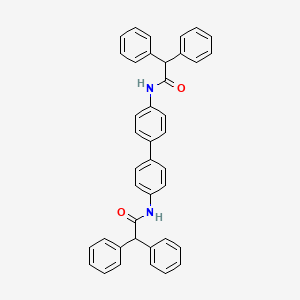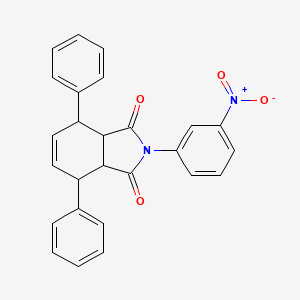![molecular formula C17H15BrClN3O3 B11563642 4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide is a complex organic compound characterized by the presence of multiple functional groups, including a hydrazone, a brominated phenol, and a chlorinated aromatic amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide typically involves a multi-step process:
Formation of the hydrazone: This step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Amidation: The hydrazone intermediate is then reacted with 3-chlorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The hydrazone moiety can be reduced to a hydrazine.
Substitution: The bromine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of various substituted phenol derivatives.
科学研究应用
4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide
- 4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide
Uniqueness
4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the hydrazone and amide functionalities, makes it a versatile compound for various applications.
属性
分子式 |
C17H15BrClN3O3 |
|---|---|
分子量 |
424.7 g/mol |
IUPAC 名称 |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3-chlorophenyl)butanediamide |
InChI |
InChI=1S/C17H15BrClN3O3/c18-12-4-5-15(23)11(8-12)10-20-22-17(25)7-6-16(24)21-14-3-1-2-13(19)9-14/h1-5,8-10,23H,6-7H2,(H,21,24)(H,22,25)/b20-10+ |
InChI 键 |
LETXDCHSTKZYNN-KEBDBYFISA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoate](/img/structure/B11563561.png)

![4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11563568.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11563574.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563581.png)

![Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11563598.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563606.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11563617.png)


![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11563624.png)
![4-(3-Chlorophenyl)-1,2-bis[(3-fluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B11563625.png)
